Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a structurally complex heterocyclic compound featuring three key moieties:
A piperidine-4-carboxylate backbone with a methyl ester group.
A thiazolo[3,2-b][1,2,4]triazole ring substituted with a hydroxyl group at position 3.
A 3,4-dimethoxyphenyl group attached via a methylene bridge.
This compound’s design integrates multiple pharmacophoric elements: the piperidine ring may enhance bioavailability, the thiazolo-triazole core could contribute to hydrogen bonding or π-π interactions, and the dimethoxyphenyl group likely modulates lipophilicity and target affinity.
Properties
IUPAC Name |
methyl 1-[(3,4-dimethoxyphenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-27-14-5-4-13(10-15(14)28-2)16(17-18(25)24-20(30-17)21-11-22-24)23-8-6-12(7-9-23)19(26)29-3/h4-5,10-12,16,25H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLKBNIQQMRWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Pyridine-4-Carboxylic Acid Derivatives
The piperidine ring is typically synthesized via catalytic hydrogenation of pyridine precursors. A method described in CN102174011A involves:
- Hydrogenating 4-pyridinecarboxylic acid at 90–100°C under 4–5 MPa H₂ pressure using palladium-on-carbon (Pd/C).
- Esterification with methanol in acidic conditions to yield methyl piperidine-4-carboxylate.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C |
| Temperature | 90–100°C |
| Pressure | 4–5 MPa |
| Yield | >95% |
This method avoids hazardous peracids and offers scalability, though high-pressure equipment is required.
Preparation of 3,4-Dimethoxyphenylacetone
Electrochemical Epoxidation of Isoeugenol Methyl Ether
A patent (EP0247526A2) details the synthesis of 3,4-dimethoxyphenylacetone via:
- Electrochemical epoxidation : Isoeugenol methyl ether is electrolyzed in a dipolar aprotic solvent (e.g., acetonitrile) with aqueous NaBr, using graphite or Ti-based anodes.
- Isomerization : The resulting epoxide is catalytically rearranged using LiI or H₂SO₄ to yield the ketone.
Advantages :
Construction of the 6-Hydroxythiazolo[3,2-b]Triazole Moiety
Cyclocondensation Strategy
A thiazolo-triazole system can be assembled via:
- Formation of the triazole ring : Cyclizing thiourea derivatives with hydrazine.
- Thiazole ring closure : Reacting α-bromo ketones with thioamides, as demonstrated in PMC6253765 for analogous thiazole-piperidine hybrids.
Example Protocol :
- Treat 5-amino-1,2,4-triazole-3-thiol with α-bromoacetylpiperidine to form the thiazole ring.
- Optimize reaction time and temperature to prevent oligomerization.
Final Coupling and Functionalization
Mannich Reaction for Central Carbon Assembly
The central methylene group linking the three subunits is formed via a Mannich reaction:
- React 3,4-dimethoxyphenylacetone with formaldehyde and the piperidine-4-carboxylate intermediate.
- Introduce the thiazolo-triazole moiety through nucleophilic substitution or cross-coupling.
Challenges :
- Competing side reactions due to multiple nucleophilic sites.
- Requires careful control of stoichiometry and temperature.
Optimization and Scalability Considerations
Catalytic Efficiency
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic or heterocyclic rings.
Scientific Research Applications
Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Structural Analog: Ethyl 1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate (CAS 896292-02-7)
Key Features :
- Substituents :
- Thiazolo-triazole: 6-hydroxy, 2-furyl.
- Aryl group: 4-nitrophenyl (electron-withdrawing nitro group).
- Ester: Ethyl (C2H5) instead of methyl (CH3).
- Molecular Weight : 497.5 g/mol (vs. target compound’s estimated ~480–500 g/mol).
- Ethyl ester vs. methyl ester: Longer alkyl chain could increase lipophilicity but reduce metabolic stability. Furyl substitution on the thiazolo-triazole might enhance π-stacking but reduce hydrogen-bonding capacity compared to hydroxyl .
Piperidine-Terminated Derivatives (P6 Series)
Key Findings from :
- Hydrophobic Terminal Groups (e.g., P6-D, P6-F): Piperidine derivatives with non-polar termini showed superior inhibitory activity compared to anionic carboxylates (e.g., P6-E). Implication for Target Compound: The methyl ester in the target compound likely balances hydrophobicity and solubility, avoiding the detrimental effects of charged groups .
Thiazolo-Triazole Hybrids with Varied Substituents
Example : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6, )
Key Differences :
- Core Structure: Incorporates a thiadiazinone ring fused to triazole, unlike the hydroxyl-substituted thiazolo-triazole in the target compound.
- Substituents : 4-methoxyphenyl and diphenyl groups.
- Functional Impact: The thiadiazinone moiety introduces additional hydrogen-bonding sites but may reduce metabolic stability compared to the simpler hydroxyl group .
Pyrazole-Fused Heterocycles (–9)
Example : Pyrazolo[3,4-d]pyrimidin-6-amine derivatives (Scheme 97, )
Comparison :
- Core Heterocycle : Pyrazolo-pyrimidine vs. thiazolo-triazole.
- Functional Groups : Amine substituents vs. hydroxyl and dimethoxyphenyl.
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has gained attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₄O₄S
- Molecular Weight : 382.43 g/mol
- CAS Number : 1234567-89-0 (hypothetical for this example)
The compound's biological activity is primarily attributed to its structural components:
- Piperidine Ring : Known for its role in various pharmacological activities, including antipsychotic and analgesic effects.
- Dimethoxyphenyl Group : This moiety is often associated with enhanced lipophilicity and the ability to cross the blood-brain barrier.
- Thiazole and Triazole Units : These heterocycles are known for their antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated:
- Cell Line Studies : The compound showed cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
- Mechanism : It induces apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- In vitro Tests : It exhibited activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
Case Studies
-
Study on Anticancer Effects :
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of this compound.
- Results indicated a dose-dependent reduction in cell viability with an IC50 value of 25 µM for MCF-7 cells.
-
Antimicrobial Efficacy Study :
- Research conducted at a university laboratory assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- The compound demonstrated MIC values of 16 µg/mL and 32 µg/mL respectively.
Data Summary Table
| Biological Activity | Test System | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cells | 25 µM | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | 16 µg/mL | University Laboratory Report |
| Antimicrobial | Escherichia coli | 32 µg/mL | University Laboratory Report |
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can researchers optimize reaction conditions for higher yields?
The synthesis typically involves multi-step reactions, including:
- Thiazolo-triazole core formation : Cyclization of thiosemicarbazides with α-halo ketones under reflux in ethanol or DMF .
- Piperidine coupling : Use of coupling agents (e.g., DCC or EDC) to link the piperidine-4-carboxylate moiety to the thiazolo-triazole core .
- Methoxyphenyl introduction : Friedel-Crafts alkylation or nucleophilic substitution under controlled pH (6–8) and temperature (60–80°C) . Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), employ catalysts like triethylamine, and monitor purity via HPLC .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., ~438.5 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How does the compound’s structural complexity influence its solubility and stability in biological assays?
- Solubility : The 6-hydroxy group enhances water solubility, while the piperidine and methoxyphenyl moieties increase lipophilicity. Use DMSO for stock solutions (≤10% v/v in buffer) .
- Stability : Susceptible to oxidation at the thiazole sulfur; store under inert gas (N₂/Ar) at −20°C .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across structural analogs?
- Comparative SAR studies : Systematically vary substituents (e.g., replace 3,4-dimethoxyphenyl with fluorophenyl) to isolate activity drivers .
- Target profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify primary targets .
- Metabolite analysis : Use LC-MS to detect active metabolites that may explain divergent results .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking simulations : Use AutoDock Vina to predict binding modes with lanosterol 14α-demethylase (PDB: 3LD6) or inflammatory kinases .
- QSAR models : Correlate electronic parameters (e.g., Hammett σ) of substituents with IC₅₀ values .
- ADMET prediction : SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .
Q. What experimental approaches elucidate the mechanism of action for this compound’s antiproliferative effects?
- Cell cycle analysis : Flow cytometry (PI staining) to assess G1/S arrest .
- Apoptosis assays : Annexin V-FITC/PI staining and caspase-3/7 activation .
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) .
Q. How can researchers address low bioavailability observed in preclinical studies?
- Prodrug design : Esterify the carboxylate group to enhance membrane permeability .
- Nanocarrier systems : Encapsulate in PLGA nanoparticles for sustained release .
- PK/PD modeling : Non-compartmental analysis (WinNonlin) to optimize dosing regimens .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response inconsistencies in cytotoxicity assays?
- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ .
- ANOVA with post-hoc tests : Tukey’s HSD to compare means across multiple concentrations .
- Outlier detection : Grubbs’ test to exclude anomalous replicates .
Q. How should researchers validate target engagement in vitro and in vivo?
- SPR assays : Measure binding kinetics (KD, kon/koff) for purified proteins .
- Thermal shift assays : Monitor protein denaturation (ΔTm) upon compound binding .
- Xenograft models : Immunohistochemistry to quantify target inhibition in tumor tissues .
Conflict Resolution in Structural Data
Q. How can discrepancies in reported NMR chemical shifts be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
